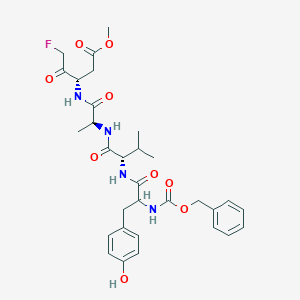
Caspase-1 Inhibitor VI
Übersicht
Beschreibung
Caspases are a family of cysteine-dependent proteases that play essential roles in modulating various biological processes, including apoptosis, proliferation, differentiation, and inflammatory response . Caspase-1, in particular, is involved in the activation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Vorbereitungsmethoden
The synthesis of Caspase-1 Inhibitor VI involves the use of specific peptide sequences and chemical modifications. The compound is synthesized by incorporating the peptide sequence Z-Tyr-Val-Ala-Asp (OMe)-CH₂F into a cell-permeable and irreversible inhibitor structure . The reaction conditions typically involve the use of highly pure dimethyl sulfoxide (DMSO) for reconstitution . Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard peptide synthesis protocols.
Analyse Chemischer Reaktionen
Caspase-1 Inhibitor VI undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can alter the chemical structure of the inhibitor.
Hydrolysis: The compound can be hydrolyzed under certain conditions, leading to the breakdown of the peptide bonds.
Common reagents used in these reactions include DMSO for reconstitution and various solvents for peptide synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Caspase-1 Inhibitor VI has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of caspase-1 and related proteases.
Biology: Employed in research to understand the role of caspases in apoptosis and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase-mediated pathways.
Wirkmechanismus
Caspase-1 Inhibitor VI exerts its effects by irreversibly binding to the active site of caspase-1, thereby preventing the cleavage and activation of pro-inflammatory cytokines . The molecular targets of this inhibitor include caspase-1, caspase-4, and caspase-5 . The inhibition of these caspases disrupts the signaling pathways involved in apoptosis and inflammation, leading to reduced cell death and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Caspase-1 Inhibitor VI is unique in its ability to irreversibly inhibit multiple caspases, including caspase-1, caspase-4, and caspase-5 . Similar compounds include:
Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-IL-1 cleavage site.
Ac-DEVD-CHO: Selective for caspase-3 due to its PARP cleavage site.
NSC697923: A small molecule inhibitor of caspase-1 with an IC50 value of 1.737 μM.
These compounds differ in their specificity, potency, and mechanism of action, highlighting the uniqueness of this compound in targeting multiple caspases.
Eigenschaften
Molekularformel |
C31H39FN4O9 |
|---|---|
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24?,27-/m0/s1 |
InChI-Schlüssel |
MVPQJUFFTWWKBT-UYDLRUHXSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui application |
Cell permeable fluoromethyl ketone (FMK)-derivatized peptides act as effective irreversible Caspase inhibitors with no cytotoxic effects and, therefore, are useful tools for studying Caspase activity. |
Reinheit |
>98% |
Sequenz |
Z-YVAD-FMK |
Löslichkeit |
Soluble in DMSO |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
enzyloxycarbonyltyrosyl-valyl-alanyl-aspartic acid fluoromethyl ketone Z-YVAD-FMK |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















